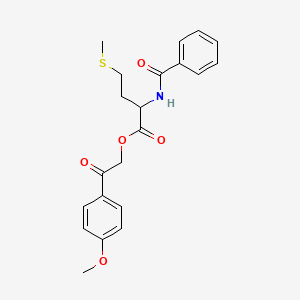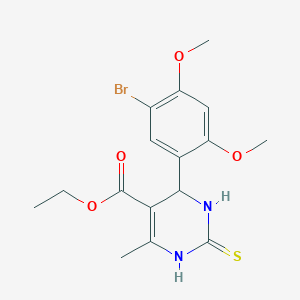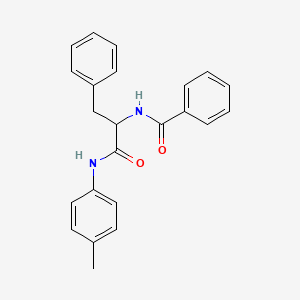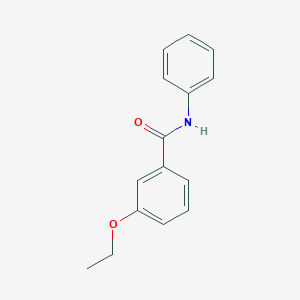
1-benzoylpropyl 2-(benzoylamino)benzoate
Overview
Description
1-benzoylpropyl 2-(benzoylamino)benzoate, also known as BPABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPABA is a derivative of para-aminobenzoic acid (PABA) and has been synthesized using various methods.
Scientific Research Applications
1-benzoylpropyl 2-(benzoylamino)benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides. Additionally, this compound has been studied for its potential use as a sunscreen agent, as it has been found to absorb UV radiation.
Mechanism of Action
The mechanism of action of 1-benzoylpropyl 2-(benzoylamino)benzoate is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been suggested that this compound inhibits the aggregation of beta-amyloid peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. This compound has also been found to have antioxidant properties, as it can scavenge free radicals and prevent oxidative damage. Additionally, this compound has been found to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-benzoylpropyl 2-(benzoylamino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also readily available and can be purchased from chemical suppliers. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-benzoylpropyl 2-(benzoylamino)benzoate. One direction is to further investigate its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to investigate its potential use as a sunscreen agent. Additionally, further studies can be conducted to understand the mechanism of action of this compound and to identify its molecular targets. Finally, the synthesis of this compound can be optimized to improve its solubility and reduce its toxicity.
properties
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 2-benzamidobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-2-21(22(26)17-11-5-3-6-12-17)29-24(28)19-15-9-10-16-20(19)25-23(27)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTLUHREARCXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3970215.png)
![1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate](/img/structure/B3970221.png)

![2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3970230.png)
![2-(4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3970236.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3970254.png)
![ethyl 2-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B3970271.png)
![N,N-bis(2-ethoxyethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3970273.png)


![6-(3-bromobenzylidene)-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3970297.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3970302.png)
![methyl 2-(methoxymethyl)-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3970304.png)